molecular formula C11H20N2O8 B014074 Tn Antigen CAS No. 67262-86-6

Tn Antigen

Cat. No.: B014074
CAS No.: 67262-86-6
M. Wt: 308.29 g/mol
InChI Key: REDMNGDGDYFZRE-WKWISIMFSA-N
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Description

O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine: is a glycopeptide that consists of an amino acid, L-serine, linked to a sugar molecule, 2-acetamido-2-deoxy-alpha-D-galactopyranose. This compound is significant in the study of glycoproteins and glycosylation processes, which are essential in various biological functions and disease mechanisms.

Scientific Research Applications

O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine has numerous applications in scientific research, including:

    Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of glycopeptides.

    Biology: Important in the study of glycoproteins and their role in cell signaling, immune response, and protein folding.

    Medicine: Investigated for its potential in developing glycopeptide-based therapeutics and vaccines.

    Industry: Utilized in the production of glycosylated proteins and enzymes for various industrial applications.

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the search results. Given its role as a glycosylation product, it may play a role in various biological processes where glycosylation is involved.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine typically involves the glycosylation of L-serine with 2-acetamido-2-deoxy-alpha-D-galactopyranose. This process can be achieved through various methods, including chemical synthesis and enzymatic glycosylation. Chemical synthesis often involves the use of protecting groups to prevent unwanted reactions and the activation of the sugar moiety to facilitate the glycosylation reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Enzymatic methods may also be employed, utilizing glycosyltransferases to catalyze the glycosylation reaction under mild conditions, which can be more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group in the acetamido moiety can be reduced to form amine derivatives.

    Substitution: The hydroxyl groups in the sugar moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, reduction can produce amine derivatives, and substitution can result in various alkylated or acylated products.

Comparison with Similar Compounds

  • O-(2-Acetamido-2-deoxy-beta-D-galactopyranosyl)-L-serine
  • O-(2-Acetamido-2-deoxy-alpha-D-glucopyranosyl)-L-serine
  • O-(2-Acetamido-2-deoxy-beta-D-glucopyranosyl)-L-serine

Comparison: O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine is unique due to its specific glycosylation pattern, which can influence its biological activity and interactions. Compared to its beta-anomers, the alpha-anomer may exhibit different binding affinities and specificities for carbohydrate-binding proteins. Additionally, the galactopyranosyl and glucopyranosyl derivatives can have distinct roles in biological processes and applications in research and industry.

Properties

IUPAC Name

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8-,9+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDMNGDGDYFZRE-WKWISIMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67262-86-6
Record name O-(N-acetyl-alpha-D-galactosaminyl)-L-serine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tn Antigen
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Customer
Q & A

Q1: What is the significance of O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl)-L-serine in biological recognition processes?

A1: O-(2-Acetamido-2-deoxy-α-D-galactopyranosyl)-L-serine represents the core structure of the Tn antigen, a carbohydrate antigen found on various cell surface glycoproteins. [, ] This antigen plays a crucial role in cell-cell recognition and can be recognized by specific lectins, proteins that bind to carbohydrates. [] Understanding the interaction between this compound and lectins is important for unraveling the mechanisms of various biological processes, including immune responses and pathogen recognition.

Q2: How does the anomeric configuration of the sugar moiety in O-(2-Acetamido-2-deoxy-D-galactopyranosyl)-L-serine influence its interaction with lectins?

A2: Research has demonstrated that the anomeric configuration of the sugar moiety significantly affects the binding affinity of O-(2-Acetamido-2-deoxy-D-galactopyranosyl)-L-serine to different lectins. [] For instance, the study found that Agaricus bisporus hemagglutinin (a lectin from mushrooms) shows selectivity towards the α-anomer of the compound. In contrast, Arachis hypogaea (peanut) and Bauhinia purpurea hemagglutinins exhibit specificity towards the β-anomer. [] This difference in binding preference highlights the importance of stereochemistry in carbohydrate-protein interactions.

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